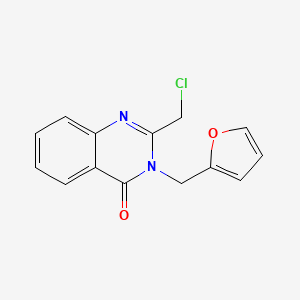

2-(chloromethyl)-3-(2-furylmethyl)quinazolin-4(3H)-one

Vue d'ensemble

Description

2-(chloromethyl)-3-(2-furylmethyl)quinazolin-4(3H)-one is a useful research compound. Its molecular formula is C14H11ClN2O2 and its molecular weight is 274.7. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

The compound 2-(chloromethyl)-3-(2-furylmethyl)quinazolin-4(3H)-one is a member of the quinazoline family, which has garnered significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its synthesis, pharmacological properties, and potential therapeutic applications.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate precursors, such as o-anthranilic acids. Improved synthetic routes have been developed to enhance yield and purity, often utilizing one-pot reactions that simplify the process .

1. Anticancer Activity

Numerous studies have highlighted the anticancer potential of quinazoline derivatives, including this compound. This compound has shown promising results in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines.

- Mechanism of Action : The anticancer activity is primarily attributed to the inhibition of key enzymes involved in cell proliferation, such as dihydrofolate reductase (DHFR) and epidermal growth factor receptor (EGFR) tyrosine kinases .

- Case Studies : In vitro studies demonstrated that derivatives with chloromethyl substitutions exhibited significant cytotoxicity against MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines, with IC50 values indicating effective growth inhibition .

2. Antimicrobial Activity

The antimicrobial properties of quinazoline derivatives have also been extensively studied. The presence of the chloromethyl group enhances the interaction with bacterial cell membranes, leading to increased antibacterial efficacy.

- Spectrum of Activity : Compounds similar to this compound have shown effectiveness against both Gram-positive and Gram-negative bacteria, including strains like Staphylococcus aureus and Escherichia coli .

| Compound | Type of Activity | Target Organisms | Reference |

|---|---|---|---|

| This compound | Antimicrobial | S. aureus, E. coli | |

| Quinazoline derivatives | Antifungal | Candida albicans |

3. Anti-inflammatory Activity

Quinazolines have been reported to exhibit anti-inflammatory effects comparable to traditional non-steroidal anti-inflammatory drugs (NSAIDs). The mechanism involves inhibition of inflammatory mediators and cytokines.

- Research Findings : In experimental models, certain quinazoline derivatives significantly reduced inflammation and pain responses, suggesting their potential as therapeutic agents for inflammatory diseases .

4. Antioxidant Activity

The antioxidant properties of quinazoline derivatives are also noteworthy. Compounds with specific substituents have demonstrated the ability to scavenge free radicals, thereby protecting cells from oxidative stress.

Applications De Recherche Scientifique

Anticancer Activity

Mechanism of Action:

The compound has been investigated for its potential as an anticancer agent. Quinazolinone derivatives have shown promising results in inhibiting various types of cancer cell lines, including breast adenocarcinoma (MCF-7) and ovarian cancer (A2780) cells. Studies indicate that these compounds can act as inhibitors of multiple tyrosine kinases, which are crucial in cancer cell proliferation and survival.

Case Studies:

- A study synthesized a series of quinazolin-4(3H)-one derivatives, including those with chloromethyl substitutions. These derivatives exhibited significant cytotoxicity against MCF-7 cells with IC50 values ranging from to .

- Another investigation highlighted that compounds with specific substituents demonstrated comparable inhibitory activity against cyclin-dependent kinase 2 (CDK2), human epidermal growth factor receptor 2 (HER2), and epidermal growth factor receptor (EGFR) .

Antioxidant Properties

Evaluation Methods:

Recent research has focused on the antioxidant properties of quinazolinone derivatives. Various assays, including ABTS and CUPRAC, have been employed to evaluate the antioxidant capacity of these compounds.

Findings:

The presence of hydroxyl groups in the structure significantly enhances antioxidant activity. For instance, derivatives with multiple hydroxyl substituents showed improved metal-chelating properties and higher antioxidant efficacy compared to those without .

Synthetic Intermediates

Role in Synthesis:

2-(Chloromethyl)-3-(2-furylmethyl)quinazolin-4(3H)-one serves as a versatile intermediate for synthesizing other biologically active compounds. Its chloromethyl group allows for further functionalization, leading to the development of novel anticancer agents and other pharmacologically relevant molecules.

Synthesis Techniques:

An improved one-step synthesis method has been reported using o-anthranilic acids as starting materials, facilitating the production of various quinazolinone derivatives . This method demonstrates the compound's utility in generating new chemical entities with potential therapeutic applications.

Summary of Applications

| Application Area | Details |

|---|---|

| Anticancer Activity | Inhibits multiple tyrosine kinases; cytotoxic against MCF-7 and A2780 cell lines. |

| Antioxidant Properties | Demonstrates significant antioxidant activity; enhanced by hydroxyl substituents. |

| Synthetic Intermediate | Versatile precursor for developing novel bioactive compounds; improved synthesis methods available. |

Analyse Des Réactions Chimiques

Nucleophilic Substitution at the Chloromethyl Group

The chloromethyl substituent serves as a primary site for nucleophilic displacement due to the electrophilic nature of the C–Cl bond.

Key Reactions:

-

Hydrolysis to Hydroxymethyl Derivatives :

Treatment with aqueous NaOH under reflux replaces the chloride with a hydroxyl group. This reaction proceeds via an SN2 mechanism, yielding 2-hydroxymethyl derivatives . -

Amination with Hydrazine :

Microwave-assisted reaction with hydrazine monohydrate in ethanol replaces the chloride with an amino group, forming 3-amino-2-methyl derivatives .Conditions Product Yield Hydrazine monohydrate, EtOH, MWI (120–150°C) 3-amino-2-methylquinazolin-4(3H)-one 31–85%

Cyclization and Ring Formation

The chloromethyl group participates in intramolecular cyclization to form tricyclic systems.

Example Pathway:

-

Reaction with 2-Chlorobenzoyl Chloride :

In THF at 0°C, the chloromethyl group reacts with 2-chlorobenzoyl chloride to form 2-[2-(2-chlorophenyl)-2-oxoethyl]quinazolin-4(3H)-one. Subsequent heating induces cyclization to yield 5H-quinolino[2,1-b]quinazolin-5,12(6H)-dione .Step Reagents/Conditions Product Yield 1 2-Chlorobenzoyl chloride, THF, 0°C 2-[2-(2-Chlorophenyl)-2-oxoethyl]quinazolinone 87% 2 Heating in THF, 2 h Quinolinoquinazolinone 75%

Condensation Reactions

The quinazolinone nitrogen and furylmethyl group facilitate condensation with electrophiles.

Phenacyl Chloride Condensation:

-

Reaction with phenacyl chloride in ethanol forms imidazo[1,2-c]quinazoline derivatives via intermediate quinazolin-3-ium chloride .

Conditions Product Spectral Data (1H-NMR) Phenacyl chloride, EtOH, reflux Imidazo[1,2-c]quinazoline δ 7.96 ppm (CH-imidazole proton)

Functionalization of the Furan Ring

The furylmethyl group undergoes electrophilic substitution and oxidative reactions.

Oxidative Modification:

-

Antioxidant Activity Enhancement :

Introduction of hydroxyl groups on the furan ring (via oxidation or directed synthesis) improves antioxidant properties, as seen in structurally similar 2-arylquinazolinones .Modification Assay (CUPRAC) Activity Increase Addition of dihydroxyphenyl TEAC = 1.2 3-fold vs. parent

Metal-Free Cross-Coupling

The chloromethyl group enables Suzuki-Miyaura-type couplings under mild conditions.

Example:

-

Reaction with arylboronic acids in the presence of Pd(PPh3)4 forms biaryl derivatives .

Arylboronic Acid Conditions Product Yield 4-Methoxyphenyl Pd(PPh3)4, K2CO3, DMF 2-(4-Methoxyphenyl)quinazolinone 92%

Structural and Mechanistic Insights

-

Reactivity Trends :

-

Spectroscopic Correlations :

Propriétés

IUPAC Name |

2-(chloromethyl)-3-(furan-2-ylmethyl)quinazolin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11ClN2O2/c15-8-13-16-12-6-2-1-5-11(12)14(18)17(13)9-10-4-3-7-19-10/h1-7H,8-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUOSKJVPOABQDY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C(=N2)CCl)CC3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

923729-61-7 | |

| Record name | 2-(chloromethyl)-3-(furan-2-ylmethyl)-3,4-dihydroquinazolin-4-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.